3-Amino-3-(trifluoromethyl)cyclobutane-1-carboxylic acid hydrochloride
Overview
Description
3-Amino-3-(trifluoromethyl)cyclobutane-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C6H8F3NO2·HCl It is known for its unique structure, which includes a trifluoromethyl group attached to a cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(trifluoromethyl)cyclobutane-1-carboxylic acid hydrochloride typically involves starting from readily available 4-oxocyclobutane precursors. These cyclobutanones can be converted to their trifluoromethyl carbinols upon treatment with trimethylsilyl trifluoromethanesulfonate (TMSCF3) and a fluoride source . The resulting intermediate can then be further processed to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. scalable synthetic methods have been reported, which involve efficient conversion of cyclobutanones to trifluoromethyl carbinols followed by further chemical transformations .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(trifluoromethyl)cyclobutane-1-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group and amino group can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation and the specific reagents used.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions employed. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-Amino-3-(trifluoromethyl)cyclobutane-1-carboxylic acid hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound’s unique properties make it useful in the development of new materials and industrial processes
Mechanism of Action
The mechanism of action of 3-Amino-3-(trifluoromethyl)cyclobutane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and interactions with enzymes and receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-(trifluoromethyl)cyclobutane-1-carboxylic acid hydrochloride: This compound has a similar structure but differs in the position of the amino group.
1-Amino-3-hydroxy-3-(trifluoromethyl)cyclobutane-1-carboxylic acid: This compound includes a hydroxyl group instead of an amino group.
Uniqueness
3-Amino-3-(trifluoromethyl)cyclobutane-1-carboxylic acid hydrochloride is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-amino-3-(trifluoromethyl)cyclobutane-1-carboxylic acid;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F3NO2.ClH/c7-6(8,9)5(10)1-3(2-5)4(11)12;/h3H,1-2,10H2,(H,11,12);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHAVJFJEPBOBLE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C(F)(F)F)N)C(=O)O.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClF3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1311315-34-0 | |
Record name | Cyclobutanecarboxylic acid, 3-amino-3-(trifluoromethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1311315-34-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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